For instance, "2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide" is a close analogue investigated for its structural properties []. Similarly, "4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate" (TG100801) is an example of a more complex analogue developed as a potential therapeutic for age-related macular degeneration []. The diverse pharmacological activities exhibited by these analogues highlight the potential of the target compound and its derivatives as valuable tools in medicinal chemistry and drug discovery research.
While the specific mechanism of action for "methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate" is unknown, insights can be drawn from related compounds. For example, the compound "TG100801" mentioned earlier acts as a prodrug, being metabolized in the eye to release the active compound, which then inhibits specific kinases involved in age-related macular degeneration []. This suggests that the target compound, depending on its structure and potential targets, could exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or acting as a prodrug. Further research is necessary to elucidate the specific mechanisms of action of this compound and its derivatives.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3